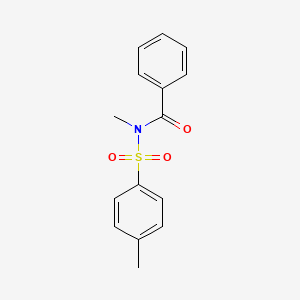
Propanedioic acid,2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid,2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester, also known as diethyl ethyl (1-methylbutyl)malonate, is an organic compound with the molecular formula C14H26O4. It is a colorless liquid characterized by its ester functional groups. This compound is commonly used as a reagent in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanedioic acid,2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester can be synthesized through the esterification of malonic acid derivatives. The reaction typically involves the use of ethanol and an acid catalyst, such as sulfuric acid, to promote the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieving high-quality products. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain the final product with the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid,2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of ester groups. Common reagents for these reactions include alkyl halides and strong bases.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Alkyl halides, strong bases (e.g., sodium hydride)
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Reduction: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Nucleophilic Substitution: Substituted malonates
Hydrolysis: Carboxylic acids and alcohols
Reduction: Primary alcohols
Applications De Recherche Scientifique
Propanedioic acid,2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of propanedioic acid,2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester involves its ability to undergo nucleophilic substitution and hydrolysis reactions. These reactions are facilitated by the ester functional groups, which can be targeted by nucleophiles or hydrolytic enzymes. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl malonate
- Diethyl ethylmalonate
- Diethyl methylmalonate
Comparison
Propanedioic acid,2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester is unique due to the presence of the 2-ethyl-2-(1-methylbutyl) substituent, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules, offering advantages in terms of reactivity and selectivity compared to simpler malonate esters .
Propriétés
Formule moléculaire |
C12H21O4- |
|---|---|
Poids moléculaire |
229.29 g/mol |
Nom IUPAC |
2-ethoxycarbonyl-2-ethyl-3-methylhexanoate |
InChI |
InChI=1S/C12H22O4/c1-5-8-9(4)12(6-2,10(13)14)11(15)16-7-3/h9H,5-8H2,1-4H3,(H,13,14)/p-1 |
Clé InChI |
ICUDBEZIRXXJAE-UHFFFAOYSA-M |
SMILES canonique |
CCCC(C)C(CC)(C(=O)[O-])C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14118542.png)

![4-[3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-2-butenoyl]-2-methylbenzamide](/img/structure/B14118557.png)
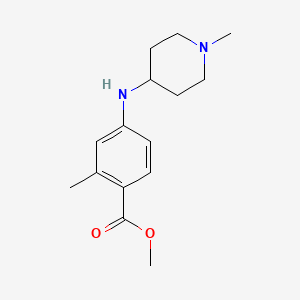
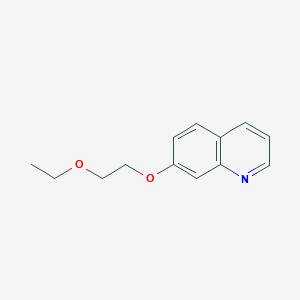
![5-bromo-N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B14118578.png)
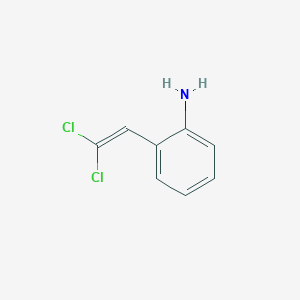
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14118585.png)
![8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118596.png)
![benzyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118598.png)
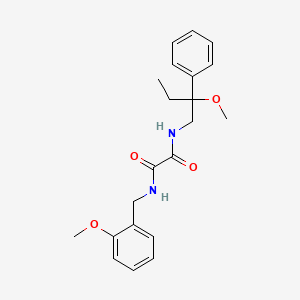
![3-(Trifluoromethyl)[1,1-biphenyl]-4-ethanol](/img/structure/B14118606.png)
